

Application Notes and Protocols for In Vivo Studies of MS6105

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MS6105

Cat. No.: B12397506

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration and dosage of **MS6105**, a potent and selective degrader of Lactate Dehydrogenase (LDH). The following protocols are based on preclinical pharmacokinetic studies and are intended to serve as a practical resource for researchers investigating the therapeutic potential of **MS6105** in animal models.

Introduction to MS6105

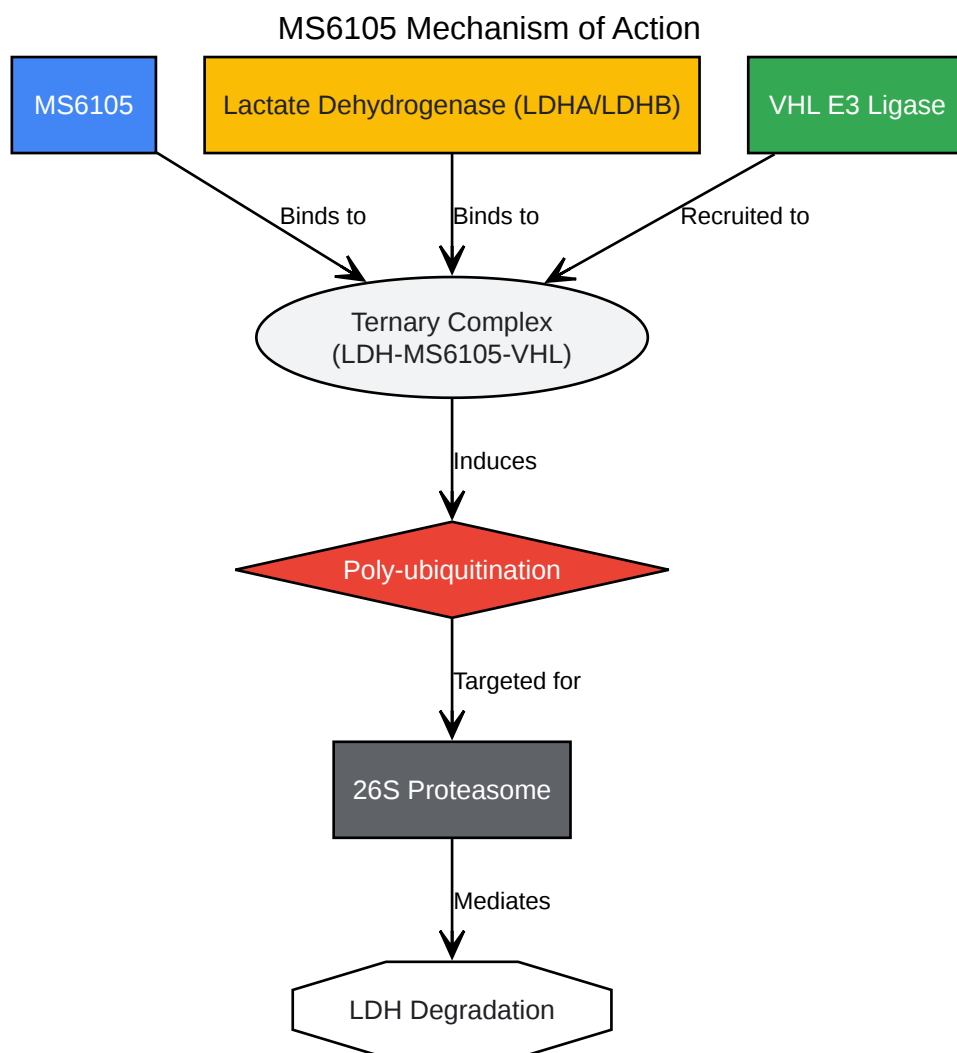
MS6105 is a Proteolysis Targeting Chimera (PROTAC) that potently and selectively degrades both the LDHA and LDHB subunits of Lactate Dehydrogenase.[1] It functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the LDH protein, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action makes **MS6105** a valuable tool for studying the physiological and pathological roles of LDH in vitro and in vivo, particularly in the context of cancer metabolism.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of **MS6105** from a study in Swiss Albino mice.[1]

Parameter	Value
Compound	MS6105
Animal Model	Male Swiss Albino Mice
Dosage	5 mg/kg
Administration Route	Intraperitoneal (IP) Injection
Vehicle Formulation	5% v/v N-methyl-2-pyrrolidone (NMP), 45% v/v Propylene Glycol, 50% v/v Polyethylene Glycol 400 (PEG400)
Peak Plasma Concentration (Cmax)	1800 nM
Time to Peak Plasma Concentration (Tmax)	8 hours
Bioavailability	Orally bioavailable with good exposure over 24 hours

Signaling Pathway of MS6105



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Caption: Mechanism of action of **MS6105** leading to LDH degradation.

Experimental Protocols

Protocol 1: Preparation of MS6105 Dosing Solution

This protocol describes the preparation of a 1 mg/mL stock solution of **MS6105** for in vivo administration.

Materials:

- **MS6105** powder

- N-methyl-2-pyrrolidone (NMP)
- Propylene Glycol (PG)
- Polyethylene Glycol 400 (PEG400)
- Sterile, pyrogen-free microcentrifuge tubes
- Sterile, pyrogen-free pipette tips
- Vortex mixer
- Sonicator (optional)

Procedure:

- **Vehicle Preparation:** In a sterile tube, prepare the vehicle by mixing 5% v/v NMP, 45% v/v PG, and 50% v/v PEG400. For example, to prepare 1 mL of vehicle, mix 50 µL of NMP, 450 µL of PG, and 500 µL of PEG400.
- **MS6105 Dissolution:** Weigh the required amount of **MS6105** powder and place it in a sterile microcentrifuge tube.
- **Solubilization:** Add the prepared vehicle to the **MS6105** powder to achieve the desired final concentration (e.g., 1 mg/mL).
- **Mixing:** Vortex the solution vigorously until the **MS6105** is completely dissolved. If necessary, sonicate the tube for short intervals in a water bath to aid dissolution.
- **Storage:** The freshly prepared dosing solution should be used immediately. If short-term storage is necessary, it should be kept at 4°C and protected from light. Stability under these conditions should be empirically determined.

Protocol 2: In Vivo Administration of MS6105 in a Mouse Pharmacokinetic Study

This protocol outlines the procedure for a single-dose pharmacokinetic study of **MS6105** in mice.

Materials:

- Male Swiss Albino mice (or other appropriate strain)
- Prepared **MS6105** dosing solution (1 mg/mL)
- Sterile 1 mL syringes with 27-gauge needles
- Animal balance
- Appropriate animal handling and restraint devices
- Blood collection supplies (e.g., EDTA-coated capillary tubes, microcentrifuge tubes)
- Centrifuge

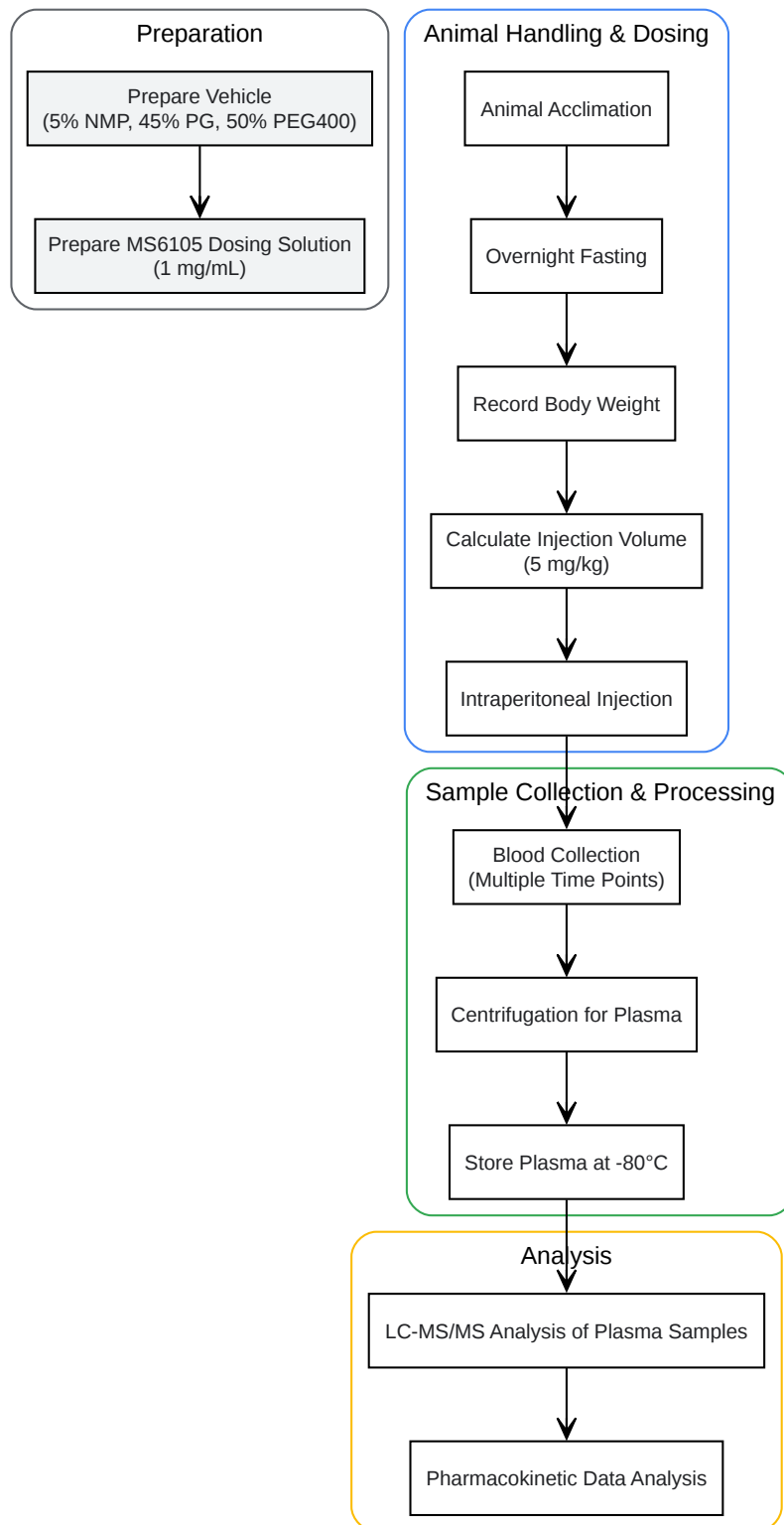
Procedure:

- **Animal Acclimation:** Acclimate the mice to the housing conditions for at least one week prior to the experiment.
- **Fasting:** Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
- **Body Weight Measurement:** On the day of the experiment, weigh each mouse accurately to determine the correct volume of the dosing solution to be administered.
- **Dose Calculation:** Calculate the injection volume for each mouse to achieve a final dose of 5 mg/kg. For a 1 mg/mL solution, the injection volume in μL will be 5 times the body weight in grams (e.g., a 20 g mouse would receive 100 μL).
- **Intraperitoneal (IP) Administration:**
 - Properly restrain the mouse.
 - Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

- Inject the calculated volume of the **MS6105** dosing solution.
- Blood Sampling: Collect blood samples (approximately 50-100 μ L) at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose) via an appropriate method such as tail vein or submandibular bleeding.
- Plasma Preparation: Immediately transfer the collected blood into EDTA-coated microcentrifuge tubes. Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to separate the plasma.
- Plasma Storage: Carefully collect the supernatant (plasma) and store it at -80°C until analysis for **MS6105** concentration.
- Monitoring: Observe the animals for any signs of toxicity or adverse reactions throughout the study. The study on which this protocol is based reported that **MS6105** was well-tolerated with no observed clinical signs of toxicity.[\[1\]](#)

Experimental Workflow

In Vivo Pharmacokinetic Study Workflow for MS6105

[Click to download full resolution via product page](#)Caption: Workflow for an in vivo pharmacokinetic study of **MS6105**.

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References

- 1. Discovery of the First Lactate Dehydrogenase Proteolysis Targeting Chimera Degradar for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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